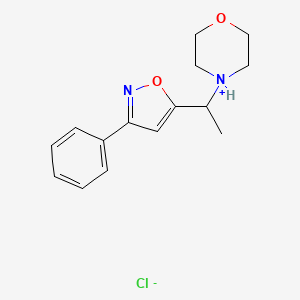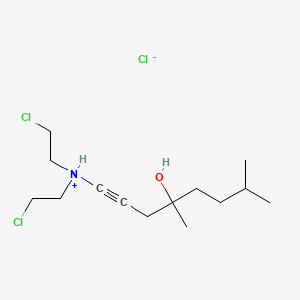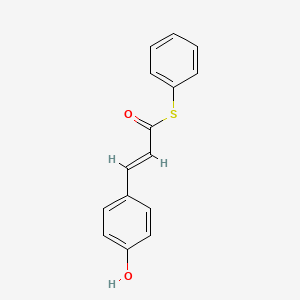
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a prop-2-enethioate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxycinnamic acid with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate ester, which then undergoes a nucleophilic substitution to yield the desired thioester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl and hydroxyphenyl groups.
科学研究应用
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of thioester chemistry and reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用机制
The mechanism of action of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but lacks the thioester group.
4-Hydroxyphenylacetate: Contains a hydroxyphenyl group but differs in the acyl moiety.
4-Hydroxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a thioester.
Uniqueness
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a phenyl and a hydroxyphenyl group connected through a thioester linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C15H12O2S |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
S-phenyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H/b11-8+ |
InChI 键 |
VLUIGAOFASAWIQ-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
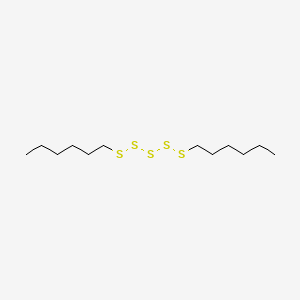

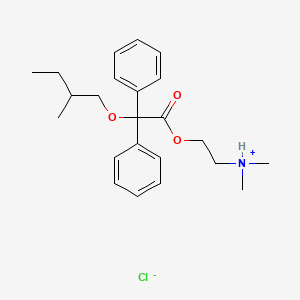
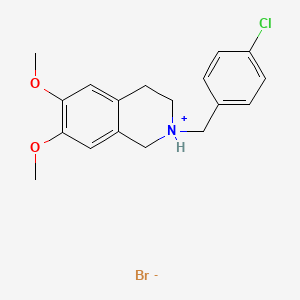
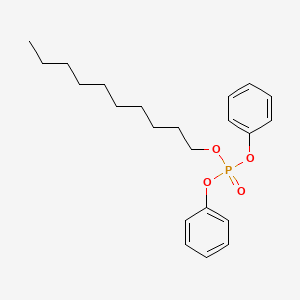
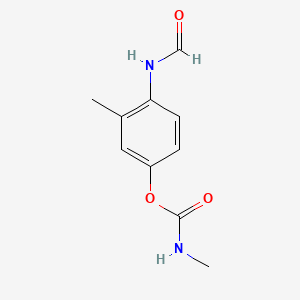

![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
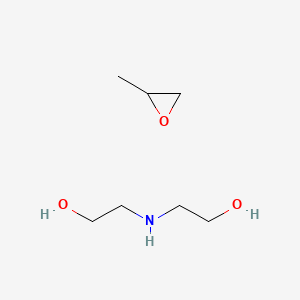
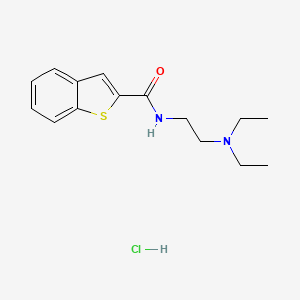
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
